molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9

7-Oxaspiro[3.5]nonan-2-one

Cat. No.: B1428790
CAS No.: 1339892-75-9
M. Wt: 140.18 g/mol
InChI Key: GTLFGGYLSWPBHO-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom and a ketone functional group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

7-Oxaspiro[3.5]nonan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 7-Oxaspiro[3.5]nonan-2-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The spirocyclic structure provides unique steric and electronic properties that can affect its binding to biological targets and its overall activity .

Comparison with Similar Compounds

  • 2-Oxaspiro[3.5]nonan-7-one
  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid

Comparison: 7-Oxaspiro[35]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a ketone functional groupFor instance, while 2-Oxaspiro[3.5]nonan-7-one shares a similar spirocyclic framework, the position of the oxygen and ketone groups differs, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFGGYLSWPBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The impure 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one from Step B was stirred with zinc (150 mg; 2.30 mmol) and 5 mL of acetic acid/water (1:1) for 4 hours. The mixture was stored at −20° C. for 1 day, diluted with ether (20 mL) and filtered through a pad of Celite®. The solution was neutralized with aqueous sodium bicarbonate solution and extracted into ether (5×20 mL). The combined ether extracts were dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with 1:1 ethyl acetate/hexane to give the product as a colorless oil (61 mg).
Name
1,1-dichloro-7-oxaspiro[3.5]nonan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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